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For researchers, scientists, and professionals in drug development, understanding the intricate

mechanisms of ATP-dependent enzymes is paramount. Non-hydrolyzable ATP analogs are

indispensable tools in this pursuit, allowing for the stabilization of specific conformational states

of enzymes. This guide provides a detailed comparison of the widely used analog, AMP-PNP,

with other alternatives, supported by experimental data and protocols to aid in experimental

design and interpretation.

Adenosine 5'-(β,γ-imido)triphosphate, or AMP-PNP, is a synthetic analog of ATP where an

imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This

substitution makes the terminal phosphate bond highly resistant to cleavage by most ATPases,

effectively "trapping" the enzyme in its ATP-bound state. This allows researchers to study the

structural and functional consequences of ATP binding in isolation from the subsequent

hydrolysis step. While AMP-PNP is a powerful tool, it is essential to understand its properties in

comparison to ATP and other non-hydrolyzable analogs to select the most appropriate

molecule for a given experimental question.

Mechanism of Action: How AMP-PNP "Freezes" the
Engine
ATP-dependent enzymes, such as kinases, motor proteins, and ATPases, undergo a cycle of

conformational changes driven by the binding of ATP, the hydrolysis of ATP to ADP and

inorganic phosphate (Pi), and the subsequent release of ADP and Pi. AMP-PNP, by mimicking

the ATP-bound state without allowing for hydrolysis, stabilizes the enzyme in a pre-hydrolysis
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conformation. This allows for the detailed study of this specific state using techniques like X-ray

crystallography, cryo-electron microscopy, and various spectroscopic methods.

It is important to note, however, that the term "non-hydrolyzable" can be a misnomer. Some

enzymes, particularly certain kinesin motor proteins, have been shown to hydrolyze AMP-PNP,

albeit at a significantly slower rate than ATP. This slow turnover can be an important

consideration in the interpretation of long-duration experiments.
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Caption: Comparison of the ATP hydrolysis cycle and AMP-PNP-induced enzyme trapping.

Performance Comparison: AMP-PNP vs. Other ATP
Analogs
The choice of an ATP analog depends on the specific enzyme and the experimental goals.

Besides AMP-PNP, other commonly used non-hydrolyzable or slowly hydrolyzable analogs

include Adenosine 5'-[γ-thio]triphosphate (ATPγS) and Adenosine 5'-(β,γ-

methylene)triphosphate (AMP-PCP).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15342767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMP-PNP: Generally considered the most "non-hydrolyzable" of the common analogs. The

imido linkage is very stable. It is widely used in structural biology to obtain crystals of

enzymes in the ATP-bound state.

ATPγS: This is a slowly hydrolyzable analog. The substitution of a sulfur atom for an oxygen

on the γ-phosphate allows for slow hydrolysis by many enzymes. This can be advantageous

for studying the transition state of hydrolysis or for experiments where a very slow, controlled

turnover is desired.

AMP-PCP: In this analog, a methylene group replaces the oxygen between the β and γ

phosphates. While resistant to hydrolysis, its conformational properties can differ from ATP,

which may not perfectly mimic the natural pre-hydrolysis state for all enzymes.

Quantitative Comparison of ATP and Analogs

The binding affinity (often expressed as the dissociation constant, Kd) and the inhibitory

potential (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration,

IC50) are critical parameters for choosing an analog. The following table summarizes some

reported values for different enzymes.

Enzyme Ligand Parameter Value Reference

Mitotic Kinesin

Eg5
ATP Km 20-60 µM [1]

AMP-PNP Ki 10-30 µM [1]

Kinesin-1 AMP-PNP IC50 (velocity) ~400 µM [2]

Non-

phosphorylated

MEK1

AMP-PNP Kd ~2 µM [3]

ADP Kd ~2 µM [3]

PAN ATPase ATPγS Kd (high affinity) ~0.49 µM [2]

ATPγS Kd (low affinity) ~113 µM [2]
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Note: These values can vary depending on the experimental conditions (e.g., temperature, pH,

salt concentration).

Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. Below are outlines

for two common assays used to study ATP-dependent enzymes with non-hydrolyzable analogs.

In Vitro ATPase Activity Assay (Malachite Green)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released during ATP

hydrolysis. It can be used to determine the rate of ATP hydrolysis and the inhibitory effects of

non-hydrolyzable analogs.
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Caption: Workflow for an in vitro ATPase activity assay using the malachite green method.
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Methodology:

Reagent Preparation:

Reaction Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 25 mM HEPES,

pH 7.5, 150 mM NaCl, 5 mM MgCl2).

Enzyme Stock: Prepare a concentrated stock of the purified enzyme.

ATP/Analog Stock: Prepare a concentrated stock solution of ATP and the non-

hydrolyzable analog (e.g., AMP-PNP) of high purity.

Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate,

and a stabilizing agent according to a standard protocol.

Phosphate Standard: Prepare a series of known concentrations of inorganic phosphate for

a standard curve.

Assay Procedure:

Set up reactions in a 96-well plate. Include controls with no enzyme and no ATP.

To test for inhibition, pre-incubate the enzyme with the non-hydrolyzable analog for a set

period before adding ATP.

Initiate the reaction by adding ATP.

Incubate the plate at the optimal temperature for the enzyme.

At various time points, stop the reaction by adding the malachite green reagent.

After a short incubation for color development, measure the absorbance at approximately

620-650 nm.

Data Analysis:

Generate a standard curve using the phosphate standards.
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Convert the absorbance readings of the experimental samples to the concentration of Pi

released.

Calculate the ATPase activity (e.g., in nmol of Pi released per minute per mg of enzyme).

For inhibition studies, plot the enzyme activity as a function of the inhibitor concentration to

determine the IC50 or Ki.

Kinesin-Driven Microtubule Gliding Motility Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin

motors. It is used to study the effects of ATP analogs on motor protein function.

Methodology:

Flow Cell Preparation:

Construct a flow cell using a glass slide, coverslip, and double-sided tape.

Coat the inside of the flow cell with an anti-casein antibody, followed by casein to block

non-specific binding.

Assay Procedure:

Introduce the kinesin motor protein solution into the flow cell and allow it to adsorb to the

surface.

Wash out the unbound motor protein.

Introduce fluorescently labeled microtubules into the flow cell.

Add the motility buffer containing ATP or the desired concentration of AMP-PNP.

Observe the movement of the microtubules using fluorescence microscopy.

Data Analysis:

Record time-lapse videos of the microtubule movement.
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Use tracking software to measure the velocity of individual microtubules.

Compare the velocities in the presence of ATP and different concentrations of AMP-PNP to

determine the inhibitory effect.

Conclusion
Non-hydrolyzable ATP analogs, with AMP-PNP being a prominent example, are invaluable for

dissecting the mechanisms of ATP-dependent enzymes. By trapping enzymes in a pre-

hydrolysis state, these molecules enable detailed structural and functional studies that would

otherwise be impossible. However, the choice of analog must be made carefully, considering

the specific enzyme and the experimental question. A thorough understanding of the properties

of each analog, combined with robust experimental design and data analysis, will continue to

provide deep insights into the workings of these essential molecular machines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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